(2-Fluorophenyl)methanethiol
Overview
Description
(2-Fluorophenyl)methanethiol: is an organic compound with the molecular formula C7H7FS . It is a derivative of benzyl mercaptan, where a fluorine atom is substituted at the ortho position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Sodium Hydride: One common method involves the reaction of (2-fluorophenyl)methanethiol with sodium hydride in N,N-dimethylformamide at -70°C for 10 minutes.
Reaction with Triethylamine: Another method includes the reaction of this compound with triethylamine in methanol at 55°C for 5 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned synthetic routes. Industrial production would likely involve scaling up these methods under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Fluorophenyl)methanethiol can undergo oxidation reactions to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in ethanol can be used for oxidation reactions.
Substitution: Sodium hydride in N,N-dimethylformamide is commonly used for substitution reactions.
Major Products:
Disulfides: Oxidation of this compound typically results in the formation of disulfides.
Substituted Compounds: Substitution reactions can yield various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (2-Fluorophenyl)methanethiol is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules and can be used to introduce the fluorophenyl group into target compounds .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These derivatives can act as intermediates in the synthesis of pharmaceuticals with potential therapeutic effects .
Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (2-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
- 2-Fluorobenzenemethanethiol
- 2-Fluorothioanisole
- 2-Fluorophenyl methyl sulfide
Comparison: (2-Fluorophenyl)methanethiol is unique due to the presence of both a fluorine atom and a thiol group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2-fluorophenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJTYEUXQGJEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334870 | |
Record name | 2-Fluorobenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72364-46-6 | |
Record name | 2-Fluorobenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluorophenyl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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